![molecular formula C12H12FN3O B11873891 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11873891.png)
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of a fluorophenyl group and a triazaspiro core makes this compound of particular interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a fluorophenyl-substituted hydrazine with a suitable cyclizing agent can yield the desired spirocyclic structure. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a model compound in studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the triazaspiro core can modulate the compound’s overall stability and reactivity. These interactions can lead to the activation or inhibition of specific pathways, depending on the context of its use.
Comparación Con Compuestos Similares
3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one can be compared with other spirocyclic compounds such as:
4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one: This compound shares a similar spirocyclic structure but differs in the functional groups attached, leading to different chemical and biological properties.
Spiromesifen: Another spirocyclic compound used as an acaricide, which has a different set of applications and mechanisms of action.
The uniqueness of 3-(3-Fluorophenyl)-1,4,7-triazaspiro[4
Propiedades
Fórmula molecular |
C12H12FN3O |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C12H12FN3O/c13-9-3-1-2-8(6-9)10-11(17)16-12(15-10)4-5-14-7-12/h1-3,6,14H,4-5,7H2,(H,16,17) |
Clave InChI |
ZIOPXYUUBNBXHB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12NC(=O)C(=N2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



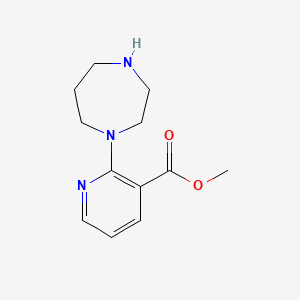


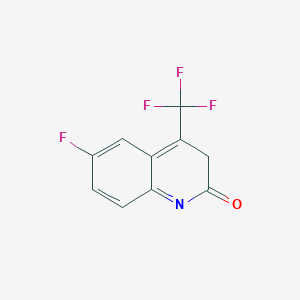

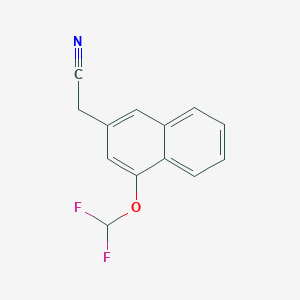
![7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11873862.png)
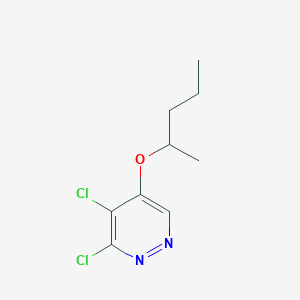
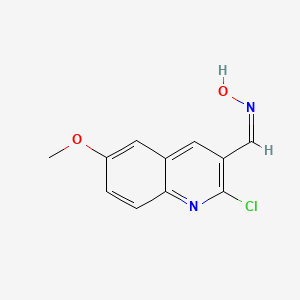
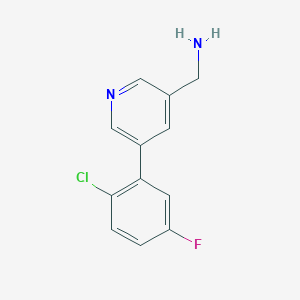


![8-(Pyridin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11873904.png)
